1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a furan ring, and a thiomorpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of functional group transformations to introduce the furan and thiomorpholine moieties. The final step often involves the formation of the urea linkage under controlled conditions, such as using phosgene or its safer alternatives like triphosgene in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or other reducing agents.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine for halogenation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of nitro groups yields amines .
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-thiomorpholinoethyl)urea: Lacks the furan ring, which may affect its reactivity and biological activity.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)ethyl)urea: Lacks the thiomorpholine group, which may influence its solubility and interaction with biological targets.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the furan and thiomorpholine groups may enhance its versatility in various applications .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-18(20-13-3-4-16-17(10-13)25-12-24-16)19-11-14(15-2-1-7-23-15)21-5-8-26-9-6-21/h1-4,7,10,14H,5-6,8-9,11-12H2,(H2,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWXHQVJXFCMNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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